molecular formula C15H23NO2 B14596473 Benzaldehyde, 4-(octyloxy)-, oxime CAS No. 61096-95-5

Benzaldehyde, 4-(octyloxy)-, oxime

Cat. No.: B14596473
CAS No.: 61096-95-5
M. Wt: 249.35 g/mol
InChI Key: PUFQYBJCWNHCIH-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-(octyloxy)-, oxime (IUPAC name: (E)-N-[(4-octyloxyphenyl)methylidene]hydroxylamine) is a substituted benzaldehyde oxime featuring an octyloxy (-O-C₈H₁₇) group at the para position of the aromatic ring. This compound is structurally characterized by the oxime functional group (=N-OH) conjugated to the benzaldehyde core. The octyloxy chain confers unique physicochemical properties, such as enhanced lipophilicity and solubility in nonpolar solvents, making it suitable for applications in polymer chemistry and materials science . Its synthesis typically involves the condensation of 4-(octyloxy)benzaldehyde with hydroxylamine hydrochloride under mild conditions, analogous to methods described for related oximes (e.g., 4-methoxybenzaldehyde oxime) .

Properties

CAS No.

61096-95-5

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-[(4-octoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-12-18-15-10-8-14(9-11-15)13-16-17/h8-11,13,17H,2-7,12H2,1H3

InChI Key

PUFQYBJCWNHCIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes for 4-(Octyloxy)benzaldehyde Oxime

Synthesis of 4-Octyloxybenzaldehyde

The aldehyde precursor, 4-octyloxybenzaldehyde, is typically synthesized via Williamson ether synthesis or Ullmann-type coupling .

Williamson Ether Synthesis

This method involves alkylation of 4-hydroxybenzaldehyde with 1-bromooctane in the presence of a base. A representative procedure is as follows:

  • Reactants : 4-Hydroxybenzaldehyde (1.0 equiv), 1-bromooctane (1.2 equiv), anhydrous potassium carbonate (2.5 equiv).
  • Solvent : Dimethylformamide (DMF) or acetone.
  • Conditions : Reflux at 80–100°C for 12–24 hours under inert atmosphere.
  • Workup : The mixture is cooled, filtered to remove salts, and concentrated. The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

Yield : 70–85%.

Ullmann Coupling

For substrates requiring milder conditions, copper-catalyzed coupling between 4-iodobenzaldehyde and octanol may be employed:

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
  • Base : Cs₂CO₃ (2.0 equiv).
  • Solvent : Toluene or dioxane.
  • Conditions : 110°C for 24 hours.
  • Yield : 60–75%.

Oximation of 4-Octyloxybenzaldehyde

The aldehyde is converted to its oxime derivative through reaction with hydroxylamine hydrochloride under basic conditions. Three principal methodologies are documented:

Conventional Thermal Method
  • Reactants : 4-Octyloxybenzaldehyde (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv), sodium carbonate (1.5 equiv).
  • Solvent : Ethanol or methanol.
  • Conditions : Reflux at 70–80°C for 4–6 hours.
  • Workup : The solvent is evaporated, and the residue is dissolved in ethyl acetate, washed with water, dried (Na₂SO₄), and concentrated. The product is recrystallized from ethanol/water.
  • Yield : 82–90%.
  • Isomer Distribution : Z-isomer predominates (82%) over E-isomer (9%) due to steric and electronic factors.
Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics:

  • Reactants : As above, with ethanol as solvent.
  • Conditions : 90°C, 300 W microwave irradiation for 5–10 minutes.
  • Yield : 89–93%.
  • Advantages : Reduced reaction time (5–10 minutes vs. 4–6 hours) and improved purity.
Oxone®-Mediated One-Pot Synthesis

A novel approach utilizing Oxone® (potassium peroxymonosulfate) and ethylenediamine enables direct conversion of aldehydes to oximes without isolating intermediates:

  • Reactants : 4-Octyloxybenzaldehyde (1.0 equiv), hydroxylamine hydrochloride (1.1 equiv), Oxone® (1.0 equiv), ethylenediamine (1.1 equiv).
  • Solvent : Water.
  • Conditions : 80°C for 3 hours.
  • Yield : 85–88%.
  • Caution : Excess Oxone® (>1.5 equiv) risks overoxidation to carboxylic acid derivatives.

Optimization of Reaction Conditions

Solvent and Base Selection

Parameter Conventional Method Microwave Method Oxone® Method
Solvent Ethanol Ethanol Water
Base Na₂CO₃ Na₂CO₃ Ethylenediamine
Temperature 80°C 90°C 80°C
Time 4–6 hours 5–10 minutes 3 hours
Yield 82–90% 89–93% 85–88%
  • Ethanol vs. Water : Ethanol enhances solubility of hydrophobic aldehydes (e.g., 4-octyloxybenzaldehyde), whereas water-based systems (Oxone® method) require surfactants or phase-transfer catalysts for efficient mixing.
  • Base Efficiency : Sodium carbonate minimizes side reactions (e.g., aldol condensation) compared to stronger bases like NaOH.

Challenges and Industrial Considerations

Isomer Control

The Z-isomer predominates in most syntheses due to favorable intramolecular hydrogen bonding. For applications requiring the E-isomer, photochemical or thermal isomerization is necessary:

  • Photocatalysis : Irradiation with UV light (λ = 300–400 nm) in acetonitrile for 2–4 hours achieves 60–70% E-isomer.
  • Thermal Rearrangement : Heating at 120°C in toluene for 12 hours yields a 1:1 E/Z mixture.

Purification Difficulties

The long octyloxy chain imparts high hydrophobicity, complicating aqueous workups. Solutions include:

  • Recrystallization : Use of hexane/ethyl acetate (3:1) for gradient crystallization.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) achieves >95% purity.

Scale-Up Limitations

  • Microwave Methods : Limited by batch size and equipment costs.
  • Oxone® Method : Large-scale use of Oxone® generates sulfate byproducts, requiring efficient waste management.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzaldehyde, 4-(octyloxy)-, oxime can undergo oxidation reactions to form corresponding nitriles or amides.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the oxime group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: m-CPBA, Oxone®

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    Catalysts: Zinc oxide, nickel salts

Major Products Formed:

    Nitriles: Formed through oxidation

    Amines: Formed through reduction

    Substituted Derivatives: Formed through nucleophilic substitution

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-(octyloxy)-, oxime involves its ability to form stable intermediates during chemical reactions. For instance, in the Beckmann rearrangement, the oxime group undergoes rearrangement to form an amide or nitrile, depending on the reaction conditions . The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of various products.

Comparison with Similar Compounds

Key Observations :

  • The octyloxy group significantly increases hydrophobicity (logP > 4 estimated) compared to smaller alkoxy substituents (e.g., methoxy: logP = 1.5) .
  • Electron-withdrawing groups (e.g., -CF₃) lower the pKa of the oxime group, enhancing acidity, while electron-donating groups (e.g., -OCH₃) maintain higher pKa values (~11.4) .

Physicochemical Properties

Property 4-(Octyloxy)- 4-Methoxy- 4-Trifluoromethyl- 4-Chloro-
Molecular Weight (g/mol) ~277.4 151.16 215.14 155.58
pKa ~11.3* 11.4 ~10.5* ~10.8*
Solubility Low in H₂O; high in organic solvents Moderate in MeOH/EtOAc Low in H₂O; soluble in DCM Low in H₂O
Melting Point Not reported 103–105°C Not reported 92–94°C

*Estimated based on substituent effects.

Q & A

What are the recommended synthetic routes for preparing Benzaldehyde, 4-(octyloxy)-, oxime, and how do reaction conditions influence yield and purity?

Level: Basic
Methodological Answer:
The synthesis typically involves oximation of the parent aldehyde. A common method uses hydroxylamine hydrochloride (NH2_2OH·HCl) and oxalic acid in a solvent like THF or ethanol. For example, heating 4-(octyloxy)benzaldehyde with hydroxylamine at 65°C for 2 hours in THF yields the oxime (56–95% yields depending on substituents) . Catalysts like triethylamine or dabco can improve yields during acylation or other derivatization steps . Purity is influenced by stoichiometric ratios (e.g., excess aldehyde ensures complete oximation) and purification via flash column chromatography (hexane/EtOAc gradients) .

How can the purity and structural integrity of this compound be verified post-synthesis?

Level: Basic
Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR can confirm the oxime’s E/Z configuration via coupling constants (e.g., JCH=NOHJ_{CH=NOH}) and substituent integration .
  • IR spectroscopy : The C=N stretch (1600–1650 cm1^{-1}) and O–H (oxime) absorption (3200–3400 cm1^{-1}) validate functional groups .
  • HPLC or GC-MS : Quantify purity and detect byproducts. Compare retention times with standards from databases like NIST .

What are the key physical-chemical properties (e.g., logP, solubility) critical for experimental design involving this compound?

Level: Basic
Methodological Answer:

  • logP (octanol/water) : Predicted via McGowan’s method (≈3.5–4.0), critical for assessing membrane permeability in biological studies .
  • Water solubility : Log10ws values (e.g., −3.5) indicate low solubility, necessitating organic solvents (e.g., DMSO) for biological assays .
  • Thermodynamic properties : Critical temperature (tc) and pressure (pc) from Joback or NIST data inform reaction scalability .

How does the octyloxy substituent influence reactivity in nucleophilic addition compared to other benzaldehyde oxime derivatives?

Level: Advanced
Methodological Answer:
The octyloxy group’s electron-donating nature increases electron density on the aromatic ring, potentially enhancing nucleophilic attack at the carbonyl group. However, steric hindrance from the long alkyl chain may reduce reaction rates compared to smaller substituents (e.g., methoxy or methylphenoxy groups) . Kinetic studies using substituent Hammett parameters (σ) can quantify electronic effects .

What analytical methods resolve discrepancies in thermodynamic property data (e.g., critical temperature)?

Level: Advanced
Methodological Answer:
Discrepancies arise from computational models (e.g., McGowan vs. Crippen methods). Cross-validation is essential:

  • Experimental determination : Use differential scanning calorimetry (DSC) for melting points or gas saturation for vapor pressure .
  • NIST data : Compare with standardized values from the NIST Chemistry WebBook, which aggregates peer-reviewed measurements .

How do stereoisomerism (E/Z) and tautomeric forms affect applications in coordination chemistry?

Level: Advanced
Methodological Answer:
The E-isomer (anti-configuration) typically exhibits stronger metal-ligand binding due to favorable orbital overlap, whereas the Z-isomer (syn) may sterically hinder complexation. Tautomerism (oxime ⇌ nitroso) can alter redox properties. X-ray crystallography or NOESY NMR can identify dominant isomers .

What protocols ensure safe handling and storage of this compound?

Level: Methodological
Guidelines:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhaling dust or vapors .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

How can hydrolysis or acylation kinetics of this oxime be measured and optimized?

Level: Methodological
Answer:

  • HPLC monitoring : Track reactant/product ratios over time in buffered solutions .
  • Catalyst screening : Test bases (e.g., triethylamine) or enzymes (e.g., lipases) to accelerate acylation. Dabco increases yields to >90% in diketene reactions .

How should researchers address inconsistencies in solubility or logP values from computational models?

Level: Data Analysis
Answer:

  • Experimental validation : Use shake-flask methods for logP or saturation solubility assays .
  • Consensus modeling : Apply multiple algorithms (e.g., Crippen, XLogP3) and average results .

What are the potential roles of this compound in pharmaceutical or biochemical research?

Level: Application
Answer:

  • Drug intermediates : Serve as precursors for β-lactams or enzyme inhibitors via [2+2] cycloadditions .
  • Biochemical probes : Functionalize nanoparticles or polymers for targeted delivery, leveraging its amphiphilic properties .

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